BenchChemオンラインストアへようこそ!

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Cannabinoid Receptor Pharmacology CB1 Agonist CB2 Agonist

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly known as AM-1248 (CAS 335160-66-2), is a synthetic cannabinoid belonging to the aminoalkylindole family. It is characterized as a moderately potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).

Molecular Formula C26H34N2O
Molecular Weight 390.6 g/mol
CAS No. 335160-66-2
Cat. No. B1664818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
CAS335160-66-2
SynonymsAM-1248;  AM 1248;  AM1248; 
Molecular FormulaC26H34N2O
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3
InChIKeyJRECAXBHMULNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone (AM-1248): A Dual CB1/CB2 Cannabinoid Agonist Standard


Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly known as AM-1248 (CAS 335160-66-2), is a synthetic cannabinoid belonging to the aminoalkylindole family [1]. It is characterized as a moderately potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) [2]. Unlike many other synthetic cannabinoids that exhibit high selectivity for one receptor subtype, AM-1248's balanced dual CB1/CB2 affinity profile, with reported Ki values of 11.9 nM and 4.8 nM respectively, makes it a distinct pharmacological tool for studying the endocannabinoid system [3].

Why Cannot Any Adamantoylindole or Dual Agonist Substitute for AM-1248 in Research Procurement?


Substituting AM-1248 with a seemingly similar compound from the adamantoylindole class or another CB1/CB2 agonist can invalidate experimental outcomes due to critical differences in receptor selectivity, metabolic stability, and side-chain pharmacology. For instance, while the related compound AM-1241 is also a synthetic cannabinoid, it is a highly selective CB2 agonist (82-fold selectivity) and cannot replicate the dual CB1/CB2 activity of AM-1248 [1]. Furthermore, the specific N-methylpiperidin-2-ylmethyl substitution on the indole core of AM-1248 is crucial for retaining CB1 affinity, a feature lost in simpler 1-pentyl analogs like AB-001 [2]. Even a subtle structural change, such as replacing the piperidine ring with an azepane ring to form the AM-1248 azepane isomer, results in a compound with unknown physiological and toxicological properties, rendering it unusable as a predictable experimental standard [3].

Quantitative Differentiation Guide for AM-1248 Versus Closest Analogs


Balanced Dual CB1/CB2 Receptor Affinity Versus Highly Selective CB2 Agonist AM-1241

AM-1248 demonstrates a balanced, dual receptor affinity profile, which is quantitatively distinct from the highly CB2-selective agonist AM-1241 [1]. AM-1248 acts as a moderately potent agonist for both CB1 (Ki = 11.9 nM) and CB2 (Ki = 4.8 nM) receptors [2]. In contrast, AM-1241 exhibits a Ki of 3.4 nM for the CB2 receptor with an 82-fold selectivity over CB1, which corresponds to an estimated CB1 Ki of approximately 280 nM [1]. This means AM-1241 has negligible functional activity at the CB1 receptor at concentrations where AM-1248 is a potent agonist.

Cannabinoid Receptor Pharmacology CB1 Agonist CB2 Agonist Binding Affinity Selectivity

Lack of CYP1A Enzyme Inhibition: A Metabolic Stability Advantage Over Naphthoylindole Cannabinoids

A comparative study on the inhibitory effects of synthetic cannabinoids on cytochrome P450 1A (CYP1A) activity in mouse liver microsomes reveals a critical metabolic differentiator for AM-1248 [1]. Naphthoylindole, the basic structure of major synthetic cannabinoids like JWH-018, strongly inhibited CYP1A activity with an apparent Ki of 0.40 μM. In contrast, the adamantoylindole derivatives AB-001 and AM-1248 did not inhibit CYP1A activity at all [1].

Drug Metabolism Cytochrome P450 CYP1A Inhibition Metabolic Stability Drug-Drug Interaction

Defined Pharmacological Profile Compared to the Uncharacterized Azepane Isomer

When selecting an analytical reference standard from the adamantoylindole family, AM-1248 presents a defined, characterized profile in stark contrast to its closest structural isomer, the AM-1248 azepane isomer [1]. AM-1248 has published receptor binding affinities (CB1 Ki = 11.9 nM, CB2 Ki = 4.8 nM) and an established role as a dual agonist [2]. The azepane isomer, which differs only by having a seven-membered N-methylazepane ring in place of the six-membered N-methylpiperidine, is explicitly documented to have unknown physiological and toxicological properties [1].

Analytical Chemistry Forensic Toxicology Reference Standard Structural Isomer Method Validation

Demonstrated Reinforcing and Impulsive Effects in an In Vivo Abuse Liability Model

The in vivo behavioral profile of AM-1248 has been quantified in an intravenous self-administration (IVSA) rat model, providing specific data on its abuse potential which can be used for compound selection in addiction studies [1]. AM-1248 maintained IVSA with a significant number of infusions and active lever presses, demonstrating its reinforcing effects. It was also shown to significantly increase inactive lever presses compared to a vehicle control group, indicating impulsive effects [1]. This behavioral profile is a defined characteristic that can be used to benchmark other candidate compounds.

Behavioral Pharmacology Intravenous Self-Administration Abuse Potential In Vivo Model Drug Addiction

Validated Application Scenarios for AM-1248 in Scientific and Industrial Settings


Investigating Non-Selective Endocannabinoid System Modulation in In Vitro Pharmacology

AM-1248, with its quantitatively defined dual CB1 (Ki=11.9 nM) and CB2 (Ki=4.8 nM) agonist activity, is the standard for experiments requiring simultaneous activation of both central and peripheral cannabinoid receptors . Unlike the highly selective CB2 agonist AM-1241 (82-fold selectivity, negligible CB1 activity), AM-1248 can be used to model pan-cannabinoid agonism in cell-based assays or isolated tissue studies, such as examining the combined effect of CB1 and CB2 activation on neurotransmitter release or immune cell function .

Preclinical Behavioral Studies on Psychostimulant and Addictive Effects of Cannabinoids

Given its established in vivo profile where it produces significant reinforcing and impulsive effects in an IVSA rat model, AM-1248 is a critical tool for addiction neuroscience research . It provides a well-characterized behavioral benchmark, allowing researchers to study the mechanisms of synthetic cannabinoid abuse and to screen for potential therapeutic interventions against cannabinoid use disorders, a utility not yet validated for many other uncharacterized synthetic cannabinoids.

In Vivo Drug-Drug Interaction Studies Requiring an Unperturbed CYP1A Metabolic Pathway

The documented inability of AM-1248 to inhibit CYP1A enzyme activity, in direct contrast to naphthoylindole cannabinoids, makes it the preferred synthetic cannabinoid probe for in vivo pharmacokinetic or toxicological studies where co-administered drugs are metabolized by CYP1A . Using AM-1248 eliminates the confounding factor of CYP1A inhibition, ensuring that observed effects on drug metabolism are due to the intended variables rather than unintended metabolic enzyme interactions.

Forensic and Analytical Method Development and Validation

As a well-characterized dual agonist with published structural and pharmacological data, AM-1248 serves as an essential analytical reference standard . In forensic toxicology, its use is critical for the unambiguous identification and quantification of this specific compound in seized materials or biological samples, differentiating it from inactive or uncharacterized isomers like the AM-1248 azepane variant, which have unknown properties .

Quote Request

Request a Quote for Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.